5-(furan-2-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O4/c1-10-20-18(29-23-10)11-4-2-6-25-15(21-22-16(11)25)9-19-17(26)12-8-14(28-24-12)13-5-3-7-27-13/h2-8H,9H2,1H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXZFEAJKXWRDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(furan-2-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. The key components include a furan ring, an isoxazole moiety, and a triazole-pyridine structure. The synthetic pathways often leverage microwave-assisted techniques to enhance yield and reduce reaction times.
Chemical Structure
The structural formula can be represented as follows:
This indicates the presence of multiple functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance:
- Mechanism of Action : Compounds similar to the target molecule have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of key signaling pathways such as EGFR and Src kinases .
- Case Study : A related compound demonstrated an IC50 value of 1.18 µM against HEPG2 cancer cells, indicating potent activity compared to standard chemotherapeutics like staurosporine .
Neuroprotective Effects
Several derivatives of oxadiazole have been investigated for neuroprotective properties. These compounds have shown promise in mitigating neurotoxicity in cellular models:
- Study Findings : A study reported that certain oxadiazole derivatives exhibited significant neuroprotective activity, with some compounds showing IC50 values as low as 0.42 µM against neurotoxic agents.
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antimicrobial properties:
- Research Insights : Some derivatives displayed broad-spectrum antimicrobial activity, making them candidates for further development in treating infections caused by resistant strains .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 1.18 | |
| Compound B | Neuroprotective | 0.42 | |
| Compound C | Antimicrobial | 5.0 |
| Compound Name | Mechanism of Action | Target Enzyme/Pathway |
|---|---|---|
| Compound A | Apoptosis induction | EGFR |
| Compound B | Inhibition of oxidative stress | Nrf2 pathway |
| Compound C | Disruption of bacterial cell wall synthesis | Penicillin-binding proteins |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related analogs:
Key Observations:
Heterocyclic Diversity :
- The target compound uniquely combines triazolo , oxadiazole , and isoxazole rings, distinguishing it from analogs like the pyrimidinyl-oxadiazoles in or the thiazolo-pyridine in .
- The methyl-oxadiazole group in the target compound may enhance metabolic stability compared to the methylsulfonyl group in ’s analog, which could influence solubility .
Molecular Weight and Drug-Likeness :
- All compounds fall within the range of 350–420 g/mol , adhering to Lipinski’s rule for oral bioavailability. However, the target compound’s higher nitrogen content (7 N atoms) may affect permeability.
Synthetic Challenges: The triazolopyridine scaffold in the target compound likely requires regioselective cyclization, akin to methods used for imidazo[4,5-b]pyridines (e.g., nitro group reduction and cyclocondensation) .
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Melting Points: Pyrimidinyl-oxadiazoles () exhibit high melting points (236–262°C), indicative of strong intermolecular forces and crystallinity.
- Solubility : The isoxazole-3-carboxamide moiety in the target compound could enhance water solubility compared to purely aromatic systems like the phenyl-oxadiazoles in .
Computational and Spectroscopic Insights
- Density-Functional Theory (DFT) : As discussed in , hybrid functionals (e.g., B3LYP) could predict the electronic properties of the target compound’s oxadiazole and triazole rings, aiding in understanding its reactivity and binding interactions .
- Spectroscopic Characterization : NMR and MS data for analogs () provide benchmarks for verifying the target compound’s structure. For example, the furan proton signals in the target compound’s ¹H-NMR should resonate near δ 6.5–7.5 ppm, similar to furan-containing compounds in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
